CID 53713660
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Overview
Description
N-Benzyl-1-methyl-1-phenylsilanamine is an organic compound with a unique structure that includes a silicon atom bonded to a benzyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-1-methyl-1-phenylsilanamine can be synthesized via a three-component coupling reaction involving benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This reaction is facilitated by the presence of phenyl silane, which acts as a key reagent. The reaction proceeds through the formation of imine intermediates, which then react with carbon dioxide to form the final product .
Industrial Production Methods
The industrial production of N-Benzyl-1-methyl-1-phenylsilanamine typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-methyl-1-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-1-methyl-1-phenylsilanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-1-methyl-1-phenylsilanamine involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. The pathways involved in its reactions include the formation of imine intermediates and subsequent transformations through nucleophilic and electrophilic interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-1-methyl-1-phenylsilanamine include:
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-Benzyl-N-methyl-1-phenylmethanamine
Uniqueness
N-Benzyl-1-methyl-1-phenylsilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its carbon analogs. The silicon atom allows for unique reactivity patterns, making the compound valuable in specific synthetic applications .
Properties
Molecular Formula |
C14H16NSi |
---|---|
Molecular Weight |
226.37 g/mol |
InChI |
InChI=1S/C14H16NSi/c1-16(14-10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI Key |
KNGBDFQPRAFVLA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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